5-iodo-N,N,2-trimethylbenzamide
Overview
Description
5-iodo-N,N,2-trimethylbenzamide is a chemical compound that has gained significant attention in the scientific community. It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of 5-iodo-N,N,2-trimethylbenzamide is C10H12INO, and its molecular weight is 289.11 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving 5-iodo-N,N,2-trimethylbenzamide are not provided in the search results. Detailed information about its reactivity and the types of chemical reactions it can undergo might be found in specialized chemical databases or literature.Scientific Research Applications
Summary of the Application
“5-iodo-N,N,2-trimethylbenzamide” is used in the field of organic chemistry. It is known by registry numbers ZINC000127560857 and is available from suppliers for scientific research .
Results or Outcomes
Application in the Oxidative Amidation of Benzaldehydes and Benzylamines
Summary of the Application
This compound might be involved in the oxidative amidation of benzaldehydes and benzylamines .
Methods of Application
The methods of application include the use of various chemicals and catalysts, such as Co(NO3)2.6H2O, Al(NO3)3.9H2O, Fe(NO3)3.9H2O, sodium carbonate, and sodium hydroxide . The surface morphology of catalysts was examined under FEG-SEM Tescan MIRA-3 .
Results or Outcomes
Application in the Iodination of Pyrimidine Derivatives
Summary of the Application
“5-iodo-N,N,2-trimethylbenzamide” might be used in the iodination of pyrimidine derivatives .
Methods of Application
The iodination of pyrimidines is usually carried out by using toxic reagents under acidic conditions, such as with sulfuric acid and nitric acid. To avoid toxic reagents, a simple and eco-friendly approach for the iodination of pyrimidine derivatives under solvent-free conditions using solid iodine and AgNO3 as an electrophilic iodinating reagent has been developed .
Results or Outcomes
The advantages of this method are the relatively short reaction time (20–30 min), simple set-up procedure, high yields (70–98%), and environmentally friendly reaction conditions .
properties
IUPAC Name |
5-iodo-N,N,2-trimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEOWGUGWMDNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methyl-N,N-dimethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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